molecular formula C12H11F3O3 B13718265 trans 2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid

trans 2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid

Cat. No.: B13718265
M. Wt: 260.21 g/mol
InChI Key: QYJLJZWFIPKZOS-VHSXEESVSA-N
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Description

trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid: is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a phenyl group and a carboxylic acid group. The trifluoroethoxy group attached to the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the trifluoroethoxyphenyl intermediate: This step involves the reaction of 2,2,2-trifluoroethanol with a suitable phenyl derivative under basic conditions to form the trifluoroethoxyphenyl intermediate.

    Cyclopropanation: The trifluoroethoxyphenyl intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane or a Simmons-Smith reagent, to form the cyclopropane ring.

Industrial Production Methods

Industrial production of trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid: has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity towards target enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    trans-2-Phenylcyclopropanecarboxylic acid: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.

    4-(2,2,2-Trifluoroethoxy)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group, leading to different applications and reactivity.

Uniqueness

  • The presence of the trifluoroethoxy group in trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H11F3O3

Molecular Weight

260.21 g/mol

IUPAC Name

(1R,2R)-2-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)6-18-8-3-1-7(2-4-8)9-5-10(9)11(16)17/h1-4,9-10H,5-6H2,(H,16,17)/t9-,10+/m0/s1

InChI Key

QYJLJZWFIPKZOS-VHSXEESVSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)OCC(F)(F)F

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)OCC(F)(F)F

Origin of Product

United States

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